
Quinolinium, 6-iodo-1,2-dimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is a chemical compound with the molecular formula C11H12IN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-iodo-1,2-dimethyl-, iodide typically involves the iodination of 1,2-dimethylquinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 6-position of the quinoline ring. Common reagents used in this process include iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 6-iodo-1,2-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium ion to its corresponding quinoline derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium N-oxide derivatives, while reduction can produce 1,2-dimethylquinoline. Substitution reactions can result in various functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 6-iodo-1,2-dimethyl-, iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinolinium, 6-iodo-1,2-dimethyl-, iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinium, 1,2-dimethyl-, iodide: Similar structure but lacks the iodine atom at the 6-position.
6-(Dimethylamino)-1,2-dimethylquinolinium iodide: Contains a dimethylamino group instead of an iodine atom.
1,4-Dimethylquinolinium iodide: Iodine atom is located at a different position on the quinoline ring.
Uniqueness
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is unique due to the presence of the iodine atom at the 6-position, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
10352-61-1 |
|---|---|
Molekularformel |
C11H11I2N |
Molekulargewicht |
411.02 g/mol |
IUPAC-Name |
6-iodo-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11IN.HI/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BQJPYSSQNMWRTF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)I)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


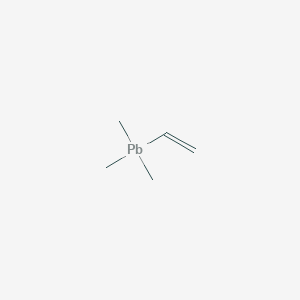

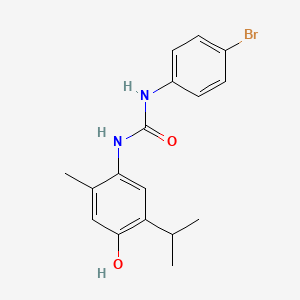
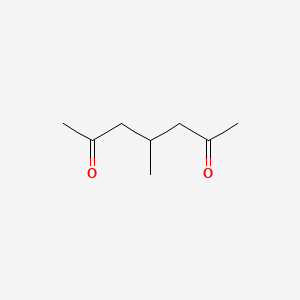
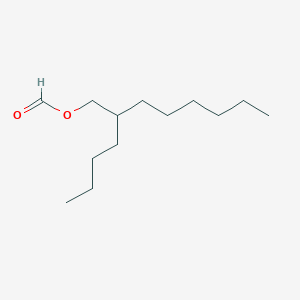
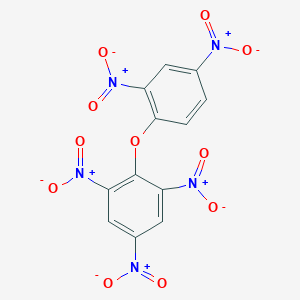

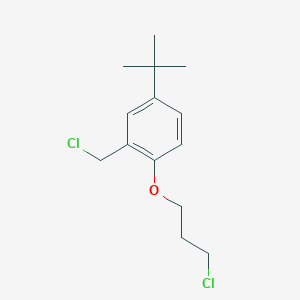
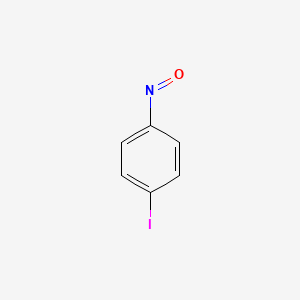
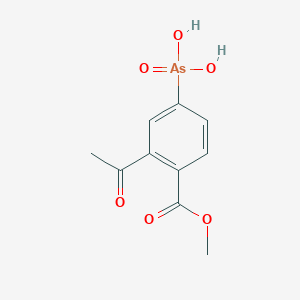

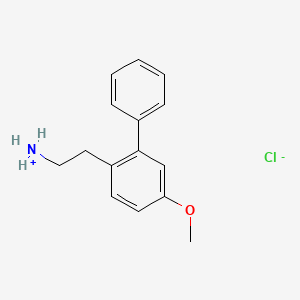
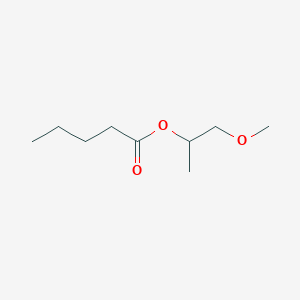
![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
